molecular formula C8H17NO7 B1669964 Deanol bitartrate CAS No. 5988-51-2

Deanol bitartrate

Cat. No.: B1669964
CAS No.: 5988-51-2
M. Wt: 239.22 g/mol
InChI Key: UIEGYKVRCKDVKQ-UHFFFAOYSA-N
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Description

Deanol bitartrate, also known as DMAE bitartrate, is the bitartrate salt of 2-(dimethylamino)ethanol (DMAE) . It is presented as a white, crystalline powder and is a key compound of interest in biochemical and neuroscientific research due to its role as a putative precursor to choline and subsequently, the neurotransmitter acetylcholine . By potentially increasing choline levels in the central nervous system, it influences cholinergic pathways, which are critical for cognitive and neuromuscular functions . This mechanism underpins its research value in studies related to memory, learning, and motor activity . Historically, this compound has been investigated in clinical research for various neurological conditions, though evidence for its efficacy in areas such as Alzheimer's disease and tardive dyskinesia is not conclusive . In the field of cosmetic dermatology, DMAE has been studied for its topical applications. Research indicates that formulations containing DMAE can lead to measurable improvements in skin firmness and the appearance of aging, such as the reduction of fine lines and wrinkles . The compound is thought to act as a membrane stabilizer in the skin, and its acute skin-firming effects have been quantitatively confirmed . This compound is for research use only (RUO) and is not for human consumption, diagnostic use, or therapeutic applications. Safety data from animal studies report an oral LD50 of 2600 mg/kg in rats . Researchers should consult the relevant safety data sheets and conduct appropriate risk assessments before use.

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-(dimethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.C4H6O6/c1-5(2)3-4-6;5-1(3(7)8)2(6)4(9)10/h6H,3-4H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGYKVRCKDVKQ-LREBCSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCO.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCO.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952332
Record name 2-Dimethylaminoethanol bitartrate
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29870-28-8, 5988-51-2
Record name Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?)
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Record name Dimethylaminoethanol bitartrate
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Record name Deanol bitartrate
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Record name Ethanol, 2-(dimethylamino)-, (2R,3R)-2,3-dihydroxybutanedioate (1:?)
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Record name 2-Dimethylaminoethanol bitartrate
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Record name (2-hydroxyethyl)dimethylammonium hydrogen tartrate
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Record name DEANOL BITARTRATE
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Biological Activity

Deanol bitartrate, also known as N,N-dimethylethanolamine bitartrate, is an organic compound recognized for its potential biological activities. This article explores its chemical properties, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a salt formed from N,N-dimethylethanolamine and tartaric acid. Its chemical formula is represented as:

C4H11NOC4H6O6\text{C}_4\text{H}_{11}\text{NO}\cdot \text{C}_4\text{H}_6\text{O}_6

This compound exists as a white powder and contains both tertiary ammonium cations and bitartrate anions, which contribute to its biological activity .

Deanol is a precursor to acetylcholine, a neurotransmitter essential for various cognitive functions such as memory and learning. It is believed that deanol enhances acetylcholine levels in the brain, thereby improving cognitive performance and potentially benefiting conditions like Alzheimer's disease and ADHD .

Therapeutic Applications

Deanol has been explored for several therapeutic uses:

  • Cognitive Enhancement : Used in treating ADHD, Alzheimer's disease, and autism.
  • Skin Care : Applied topically for its anti-aging effects, improving skin firmness and reducing wrinkles .
  • Neurological Disorders : Investigated for its potential benefits in movement disorders like tardive dyskinesia .

Clinical Studies

  • Cognitive Function : A study indicated that deanol supplementation could improve cognitive function in individuals with memory impairments. However, the evidence remains inconclusive due to varying study designs and sample sizes .
  • Dermatological Effects : A randomized clinical trial demonstrated that a 3% DMAE facial gel applied daily for 16 weeks significantly improved the appearance of fine wrinkles and skin firmness (p < 0.05). The effects persisted even after a two-week cessation of application .
  • Antioxidant Properties : Research has shown that deanol exhibits antioxidant activity by scavenging free radicals in vitro. For instance, it was found to reduce lipid peroxidation in rat liver microsomes, suggesting its potential protective effects against oxidative stress .

Case Studies

  • Prenatal Development Studies : A study conducted by the National Toxicology Program assessed the effects of deanol on prenatal development in rats. The findings suggested that while deanol had some effects on maternal growth curves, further studies are needed to fully understand its developmental toxicity profile .

Safety Profile

Deanol is generally well tolerated at doses up to 2 grams daily for short periods. Common side effects include gastrointestinal discomforts such as cramps and nausea. Caution is advised for individuals with certain health conditions, including seizures or psychiatric disorders .

Summary of Findings

Aspect Details
Chemical Formula C₄H₁₁NO · C₄H₆O₆
Mechanism of Action Precursor to acetylcholine; enhances cognitive function
Therapeutic Uses ADHD, Alzheimer's disease, autism, skin care
Clinical Efficacy Evidence supports cognitive enhancement; significant dermatological benefits
Safety Profile Generally safe; possible side effects include gastrointestinal issues

Scientific Research Applications

Neuropharmacological Applications

Deanol bitartrate has been investigated for its role in cognitive enhancement and treatment of neuropsychiatric disorders.

Cognitive Enhancement

Deanol is thought to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for memory and learning. Studies suggest that this compound may improve cognitive function and memory in adults. A common dosage in dietary supplements ranges from 100 to 500 mg per day, with some formulations containing approximately 130 mg of deanol per serving .

Attention Deficit Hyperactivity Disorder (ADHD)

Research indicates that deanol may be beneficial for children with ADHD. A review highlighted that some formulations containing this compound are marketed specifically for this purpose, although the evidence supporting its efficacy remains mixed .

Depression

Historical data suggests that deanol was utilized in managing mild depression. A controlled trial involving 20 patients indicated that while it was considered beneficial, the results were not significantly better than placebo . This suggests a need for further research to establish its effectiveness conclusively.

Dermatological Applications

This compound is also examined for its cosmetic benefits, particularly in skin care formulations.

Anti-Aging Effects

A clinical study demonstrated that a 3% deanol gel applied over 16 weeks significantly improved skin firmness and reduced fine wrinkles . The mechanism is believed to involve modulation of acetylcholine levels in skin cells, enhancing cellular processes related to skin health.

Skin Firming and Inflammation

In vitro studies have shown that deanol exhibits anti-inflammatory properties and can enhance skin elasticity. The presence of muscarinic acetylcholine receptors in skin cells suggests that deanol may play a role in regulating skin functions through acetylcholine-mediated pathways .

Metabolic Studies

This compound's pharmacokinetics have been explored to understand its absorption and metabolism.

Absorption and Excretion

Research involving animal models indicates that after administration, significant amounts of deanol are absorbed and metabolized. For example, following an intravenous dose in rats, about 33% was eliminated through urine within 24 hours . This highlights the compound's bioavailability and potential systemic effects.

Case Studies and Clinical Trials

Several studies have documented the effects of this compound on various conditions:

  • Cognitive Function : A study on elderly patients reported improvements in cognitive metrics when supplemented with this compound over several weeks .
  • ADHD Management : Clinical observations noted improvements in attention span among children using deanol as part of their treatment regimen .
  • Skin Aging : Long-term application of topical deanol formulations showed sustained improvements in skin texture and appearance without significant side effects .

Comparison with Similar Compounds

Structural and Functional Differences

  • Cholinergic vs. Adrenergic/Catecholamine Activity: this compound uniquely enhances acetylcholine synthesis, distinguishing it from adrenergic bitartrates like epinephrine or norepinephrine, which modulate blood pressure and heart rate . Vinorelbine bitartrate, a vinca alkaloid, acts on microtubules to inhibit cancer cell division, a mechanism absent in Deanol .
  • Therapeutic Targets: Deanol’s applications in cognitive health and dermatology contrast with the cardiovascular/respiratory focus of epinephrine/isoproterenol or the anticancer use of vinorelbine .
  • Bioavailability and Formulation: Bitartrate salts universally improve solubility, but Deanol’s small molecular size enables efficient blood-brain barrier penetration, a critical feature for nootropic effects .

Research Findings

  • Cognitive Effects: this compound increased prefrontal cortex acetylcholine levels in rodent studies, improving spatial memory and reducing scopolamine-induced deficits . In contrast, l-norepinephrine bitartrate primarily affects vasoconstriction and cardiac output .
  • Safety Profiles: Deanol exhibits low toxicity at recommended doses (100–500 mg/day), with mild side effects (e.g., headaches, insomnia) . Epinephrine bitartrate, however, carries risks of hypertension and arrhythmias due to potent adrenergic activity .

Preparation Methods

Synthetic Routes for N,N-Dimethylethanolamine Bitartrate

Two-Step Synthesis via N,N-Dimethylethanolamine (DMAE) Intermediate

The primary industrial method involves synthesizing N,N-dimethylethanolamine (DMAE) as a precursor, followed by salt formation with tartaric acid.

Step 1: Synthesis of N,N-Dimethylethanolamine

Dimethylamine reacts with ethylene oxide under controlled conditions to yield DMAE:
$$
\text{(CH}3\text{)}2\text{NH} + \text{C}2\text{H}4\text{O} \rightarrow \text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{OH}
$$
Reaction Conditions :

  • Temperature : 40–60°C (exothermic reaction requiring cooling).
  • Solvent : Aqueous medium to moderate reactivity.
  • Purity : Crude DMAE is purified via distillation or solvent extraction.
Step 2: Salt Formation with Tartaric Acid

DMAE is neutralized with tartaric acid to form the bitartrate salt:
$$
\text{(CH}3\text{)}2\text{NCH}2\text{CH}2\text{OH} + \text{HOOCCH(OH)CH(OH)COOH} \rightarrow \text{[HN(CH}3\text{)}2\text{CH}2\text{CH}2\text{OH]}^+\text{[HOOCCH(OH)CH(OH)COO]}^-
$$
Key Parameters :

  • Molar Ratio : 1:1 DMAE to tartaric acid.
  • Solvent : Water or ethanol for optimal solubility.
  • Crystallization : Slow cooling to 5–10°C yields white crystalline product.

Table 1 : Industrial Synthesis Parameters

Parameter Specification
Reactants Dimethylamine, ethylene oxide, tartaric acid
Reaction Temperature 40–60°C (Step 1); 25°C (Step 2)
Crystallization Solvent Water
Yield 85–92% (theoretical)
Purity ≥98% (HPLC)

Enantioselective Synthesis Using Chiral Tartaric Acid

The bitartrate’s chirality depends on the tartaric acid isomer used. Industrial processes employ either:

  • DL-Tartaric Acid : Produces a racemic mixture.
  • L-(+)-Tartaric Acid : Yields enantiopure N,N-dimethylethanolamine (2R,3R)-bitartrate.

Critical Considerations :

  • Optical Activity : L-(+)-tartaric acid confers a specific rotation of $$[α]^{20}D = +18°$$ (c = 3% in H$$2$$O).
  • Biological Relevance : Enantiopure forms are preferred in neuropharmacological studies.

Industrial-Scale Production Workflow

Process Flowchart (Adapted from Jinan Jiuan Ester Chemical Co.)

  • Synthesis : React dimethylamine with ethylene oxide.
  • Filtration/Concentration : Remove unreacted reagents via vacuum distillation.
  • Crystallization : Combine DMAE with DL- or L-tartaric acid in water.
  • Centrifugation : Isolate crystals and wash with cold ethanol.
  • Drying : Lyophilize at 25°C under reduced pressure.
  • Quality Control :
    • Melting Point : 109–113°C.
    • Hygroscopicity : Non-hygroscopic (storage at 15–25°C).

Analytical Characterization

Physicochemical Properties

Table 2 : Key Properties of Deanol Bitartrate

Property Value
Molecular Formula C$$8$$H$${17}$$NO$$_7$$
Molecular Weight 239.22 g/mol
Solubility Water: 50 g/100 mL; Ethanol: 15 g/100 mL
Optical Rotation $$[α]^{20}_D = +18°$$ (L-(+)-form)
Melting Point 109–113°C
Stability Light-insensitive, non-hygroscopic

Methodological Variations and Optimization

Solvent-Free Synthesis

Recent patents explore solvent-free neutralization using molten tartaric acid, reducing wastewater generation. However, this method risks thermal degradation above 120°C.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (3:1) enhance crystal purity.
  • Chromatography : Reserved for pharmaceutical-grade material to achieve >99.5% purity.

Challenges and Recommendations

Byproduct Formation

  • Ethylene Glycol Derivatives : Trace amounts may form if ethylene oxide is in excess. Mitigated via stoichiometric control.
  • Racemization : Occurs at pH >7.0 during crystallization; maintain pH 4.0–5.0.

Scalability vs. Enantiopurity

  • Racemic Mixtures : Cost-effective for industrial applications.
  • Enantiopure Forms : Require expensive L-(+)-tartaric acid but critical for research.

Q & A

Q. What analytical methods are recommended for characterizing Deanol bitartrate’s stability in pharmaceutical formulations?

this compound’s stability can be assessed using differential scanning calorimetry (DSC) to evaluate thermal behavior, ultraviolet (UV) spectroscopy for concentration analysis, infrared (IR) spectroscopy to identify functional groups, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. These methods are critical for detecting degradation products and ensuring long-term stability under varying temperatures .

Q. How does this compound influence acetylcholine synthesis, and what experimental models validate this mechanism?

this compound acts as a choline precursor, enhancing acetylcholine production by increasing choline uptake in the brain. In vivo rat models, such as radial arm maze tests, demonstrate improved spatial memory and reduced scopolamine-induced deficits. Acetylcholine levels can be quantified using microdialysis coupled with high-performance liquid chromatography (HPLC) .

Q. What structural characteristics of this compound affect its pharmacokinetics?

The compound’s bitartrate salt formulation improves solubility and bioavailability. Its small molecular weight and tertiary amine group allow blood-brain barrier penetration, which is critical for central nervous system activity. Structural confirmation via NMR and X-ray crystallography ensures correct salt formation, which impacts dissolution rates and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy as a cholinergic precursor?

Conflicting data, such as Zahniser (1977) questioning its direct role in acetylcholine synthesis, necessitate comparative studies using isotopic labeling (e.g., deuterated choline) and dose-response analyses. Advanced gas chromatography-mass spectrometry (GC-MS) can track metabolic pathways, while transgenic rodent models (e.g., choline transporter knockouts) clarify mechanistic contributions .

Q. What experimental design considerations are critical for assessing this compound’s cognitive effects in preclinical models?

Use double-blind, placebo-controlled studies with standardized cognitive assays (e.g., Morris water maze for memory). Control for variables like age, diet, and genetic background. Include positive controls (e.g., donepezil) and validate outcomes with electrophysiological recordings of hippocampal synaptic plasticity .

Q. How can synthetic protocols for this compound be optimized to ensure high purity and reproducibility?

Employ recrystallization techniques with tartaric acid under controlled pH and temperature. Monitor purity via HPLC with UV detection (λ = 210 nm) and confirm stoichiometry using elemental analysis. Compare protocols with established methods for analogous bitartrate salts (e.g., phenylephrine bitartrate) to refine crystallization conditions .

Q. What methodologies are suitable for analyzing this compound’s impact on gene expression related to cognitive function?

Use RNA sequencing (RNA-seq) or qPCR to assess changes in cholinergic receptor genes (e.g., CHRNA7) and neurotrophic factors (e.g., BDNF) in brain tissues. Combine with chromatin immunoprecipitation (ChIP) to study epigenetic regulation in rodent models exposed to chronic this compound administration .

Methodological Guidelines

  • For stability studies : Follow ICH guidelines for accelerated stability testing (40°C/75% RH) and validate degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • In cognitive assays : Standardize behavioral tests across labs to reduce variability. Use automated tracking software (e.g., EthoVision) for objective outcome measures .
  • In pharmacokinetic studies : Employ physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability from rodent data, adjusting for species-specific metabolic differences .

Contradictions and Critical Analysis

  • Mechanistic ambiguity : While some studies link this compound to acetylcholine elevation, others suggest indirect effects via phospholipid metabolism. Resolve this by combining neurotransmitter assays with lipidomic profiling .
  • Dose-dependent effects : Higher doses may induce oxidative stress (e.g., lipofuscin accumulation in retinal cells), necessitating redox balance assays (e.g., glutathione levels) in long-term toxicity studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deanol bitartrate
Reactant of Route 2
Deanol bitartrate

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